molecular formula C9H11BN2O2 B1461673 1,6-Dimethyl-1H-indazole-4-boronic acid CAS No. 1310405-32-3

1,6-Dimethyl-1H-indazole-4-boronic acid

Cat. No.: B1461673
CAS No.: 1310405-32-3
M. Wt: 190.01 g/mol
InChI Key: IAKWEHQNRFCXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H11BN2O2. This compound is part of the indazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The boronic acid group in this compound makes it particularly useful in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-indazole-4-boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 1,6-dimethylindazole with a boronating agent such as bis(pinacolato)diboron under palladium catalysis. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-indazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-indazole-4-boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical reactivity compared to its isomers .

Properties

IUPAC Name

(1,6-dimethylindazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKWEHQNRFCXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 2
1,6-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 3
Reactant of Route 3
1,6-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 4
1,6-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
1,6-Dimethyl-1H-indazole-4-boronic acid
Reactant of Route 6
Reactant of Route 6
1,6-Dimethyl-1H-indazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.